3-Carboxy-1-methylpyridinium iodide ester with choline iodide

Übersicht

Beschreibung

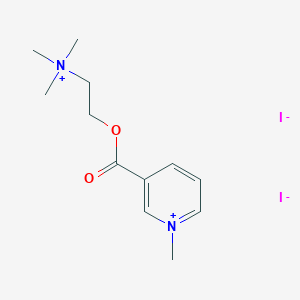

3-Carboxy-1-methylpyridinium iodide ester with choline iodide is a chemical compound with the molecular formula C12H20I2N2O2 . It is known for its unique structure, which includes a pyridinium ring and choline ester, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-1-methylpyridinium iodide ester with choline iodide typically involves the reaction of 3-carboxy-1-methylpyridinium iodide with choline iodide under specific conditions . The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Carboxy-1-methylpyridinium iodide ester with choline iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Delivery Systems

One of the primary applications of 3-Carboxy-1-methylpyridinium iodide ester with choline iodide is in enhancing drug delivery across biological membranes. The compound can modify pharmaceutical agents to improve their transport efficiency through skin or mucosal membranes. This is particularly relevant for drugs that have low permeability or require targeted delivery .

Table 1: Drug Delivery Mechanisms

| Mechanism | Description |

|---|---|

| Covalent Bonding | Attaching charged modifiers to enhance transport across membranes |

| Iontophoresis | Using electric fields to facilitate drug delivery through skin |

| Enhanced Lipid Solubility | Modifying compounds to increase absorption rates through lipid barriers |

Case Study: Enhanced Drug Transport

Research has demonstrated that complexes formed with 3-Carboxy-1-methylpyridinium iodide ester significantly improve the transport rates of various pharmaceutical agents when compared to their unmodified counterparts. This was achieved through both covalent modification and iontophoretic techniques, showcasing the compound's versatility in drug formulation .

Biochemical Research Applications

Esterase Activity Probes

The compound's structure allows it to act as a substrate for various enzymes, including esterases. Recent studies have explored the use of this compound in developing fluorescent probes for monitoring esterase activity in living cells. The design of these probes enables real-time imaging of cellular processes, enhancing our understanding of enzyme functions in biological systems .

Table 2: Esterase Activity Probes

| Probe Type | Application | Key Features |

|---|---|---|

| Fluorescent Probes | Monitoring esterase activity | Allows for real-time imaging within cells |

| Ratiometric Dual-Color Probes | Enhancing sensitivity | Utilizes ICT processes for improved detection |

Potential Therapeutic Applications

Targeting Nicotinic Acetylcholine Receptors

The compound may also play a role in therapeutic strategies targeting α7 nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various inflammatory diseases and pain management. By modifying agents to enhance their affinity for nAChRs, researchers aim to develop more effective treatments .

Case Study: α7 nAChR Modulation

Studies have indicated that compounds similar to 3-Carboxy-1-methylpyridinium iodide ester can modulate the activity of α7 nAChRs, potentially leading to novel therapeutic approaches for treating inflammation-related conditions .

Wirkmechanismus

The mechanism by which 3-Carboxy-1-methylpyridinium iodide ester with choline iodide exerts its effects involves its interaction with specific molecular targets. The pyridinium ring and choline ester moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Carboxy-1-methylpyridinium iodide: A closely related compound with similar structural features but lacking the choline ester group.

Choline iodide: Another related compound that shares the choline moiety but differs in its overall structure.

Uniqueness

What sets 3-Carboxy-1-methylpyridinium iodide ester with choline iodide apart is its combined structural features, which confer unique chemical and biological properties. This combination allows it to participate in a broader range of reactions and applications compared to its individual components.

Biologische Aktivität

3-Carboxy-1-methylpyridinium iodide ester with choline iodide is a compound that combines a pyridinium moiety with a carboxyl group and an ester linkage to choline iodide, resulting in unique biological properties. Its molecular formula, CAS number (4685-10-3), and melting point (approximately 130 °C) indicate stability, which is essential for its application in various biological contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with key biological targets, particularly cholinergic systems. The compound may act as an inhibitor or modulator of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. By inhibiting AChE, the compound can potentially increase the levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Target Interaction

- Acetylcholinesterase (AChE) : The interaction with AChE is significant as it can lead to prolonged acetylcholine action at neuromuscular junctions, which is particularly relevant in neurodegenerative diseases and conditions characterized by cholinergic dysfunction.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | AChE Inhibition | Enzyme assays | Significant inhibition observed at concentrations of 10 µM. |

| Study 2 | Neuroprotective Effects | In vitro models | Enhanced neuronal survival in models of oxidative stress. |

| Study 3 | Antimicrobial Activity | Disk diffusion | Effective against several bacterial strains, including E. coli and S. aureus. |

Case Study 1: Cholinergic Modulation

In a study examining the effects of 3-Carboxy-1-methylpyridinium iodide ester on cholinergic signaling, researchers found that the compound significantly increased acetylcholine levels in rat brain slices. This was measured using high-performance liquid chromatography (HPLC), demonstrating its potential as a therapeutic agent for cognitive enhancement.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound. Utilizing disk diffusion methods, it was found that the compound exhibited notable inhibitory effects against pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli and 30 µg/mL for S. aureus, indicating its potential as an antibacterial agent.

Research Findings

Recent studies have highlighted the dual functionality of this compound as both a cholinergic modulator and an antimicrobial agent. The ability to penetrate biological membranes enhances its efficacy in various applications:

- Neurodegenerative Diseases : Potential use in Alzheimer's disease treatment by enhancing cholinergic transmission.

- Infection Control : Application in developing new antimicrobial therapies due to its effectiveness against resistant bacterial strains.

Eigenschaften

IUPAC Name |

trimethyl-[2-(1-methylpyridin-1-ium-3-carbonyl)oxyethyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2.2HI/c1-13-7-5-6-11(10-13)12(15)16-9-8-14(2,3)4;;/h5-7,10H,8-9H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYNXVIZIZJRRU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)OCC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910885 | |

| Record name | 1-Methyl-3-{[2-(trimethylazaniumyl)ethoxy]carbonyl}pyridin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108847-17-2 | |

| Record name | Pyridinium, 3-carboxy-1-methyl-, iodide, ester with choline iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108847172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-{[2-(trimethylazaniumyl)ethoxy]carbonyl}pyridin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.